1-(4-fluorophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one
Overview
Description
1-(4-fluorophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one is a useful research compound. Its molecular formula is C19H14FNO and its molecular weight is 291.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 291.105942232 g/mol and the complexity rating of the compound is 418. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Fluorescent Probes and Sensors
Quinoline derivatives, including those similar to the specified compound, are known for their efficient fluorescence properties. They are widely used in biochemistry and medicine for studying various biological systems, including DNA fluorophores based on fused aromatic systems. These compounds are crucial in the development of more sensitive and selective compounds for biochemical applications (Aleksanyan & Hambardzumyan, 2013).
Antimicrobial and Antitubercular Activity
Some derivatives of the specified compound have been synthesized and evaluated for their antimicrobial and antitubercular activities. For instance, hexahydro-2H-pyrano[3,2-c]quinoline analogues derived from related structures have shown significant activity against Mycobacterium tuberculosis, highlighting their potential in developing new antimycobacterial agents (Kantevari et al., 2011).
Anticancer Activity
Derivatives of quinoline, similar to the one mentioned, have been designed, synthesized, and evaluated for their anticancer activity. These compounds meet the structural requirements essential for anticancer activity, showing significant cytotoxicity against various cancer cell lines, thus indicating their potential as therapeutic agents in cancer treatment (Reddy et al., 2015).
Chemical Synthesis and Catalysis
Quinoline derivatives are utilized in the synthesis of complex organic compounds and catalysts. For example, they have been used in one-pot synthesis processes for the preparation of novel organic compounds, demonstrating the versatility and reactivity of these structures in facilitating various chemical transformations (Wang et al., 2013).
Mechanism of Action
Target of Action
Compounds with similar structures have been used for specific ligation with tyrosine-containing peptides or proteins
Mode of Action
Based on its structural similarity to other fluorophenyl compounds , it may bind to its target proteins via specific ligation with tyrosine residues. This interaction could potentially alter the function of the target proteins, leading to downstream effects.
Result of Action
Compounds with similar structures have shown promising neuroprotective and anti-inflammatory properties . This suggests that Oprea1_546596 might also have potential therapeutic effects in neurological and inflammatory conditions.
Future Directions
Properties
IUPAC Name |
1-(4-fluorophenyl)-2,4-dihydro-1H-benzo[f]quinolin-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FNO/c20-14-8-5-13(6-9-14)16-11-18(22)21-17-10-7-12-3-1-2-4-15(12)19(16)17/h1-10,16H,11H2,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNIGWNURQSBNOR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(C=CC3=CC=CC=C32)NC1=O)C4=CC=C(C=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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